molecular formula C11H11N3O3 B2981579 6-nitro-2-propyl-4(3H)-Quinazolinone CAS No. 134604-04-9

6-nitro-2-propyl-4(3H)-Quinazolinone

Cat. No.: B2981579
CAS No.: 134604-04-9
M. Wt: 233.227
InChI Key: SAVKIDNFZIWZGU-UHFFFAOYSA-N
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Description

6-nitro-2-propyl-4(3H)-Quinazolinone is an organic compound with the molecular formula C12H12N2O3. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinazolinone core structure with a nitro group at the 6th position and a propyl group at the 2nd position.

Scientific Research Applications

6-nitro-2-propyl-4(3H)-Quinazolinone has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting cancer, inflammation, and microbial infections.

    Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound’s derivatives are used in the production of dyes, pigments, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-propyl-4(3H)-Quinazolinone typically involves the following steps:

    Alkylation: The propyl group is introduced at the 2nd position through an alkylation reaction. This can be done using propyl halides (e.g., propyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-propyl-4(3H)-Quinazolinone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-amino-2-propyl-4(3H)-Quinazolinone.

    Substitution: Various substituted quinazolinone derivatives.

    Oxidation: Propyl group oxidized products like carboxylic acids or aldehydes.

Mechanism of Action

The mechanism of action of 6-nitro-2-propyl-4(3H)-Quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The propyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-2-methyl-4(3H)-Quinazolinone: Similar structure with a methyl group instead of a propyl group.

    6-nitro-2-ethyl-4(3H)-Quinazolinone: Similar structure with an ethyl group instead of a propyl group.

    6-amino-2-propyl-4(3H)-Quinazolinone: Reduction product of 6-nitro-2-propyl-4(3H)-Quinazolinone.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 6th position and the propyl group at the 2nd position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and related fields.

Properties

IUPAC Name

6-nitro-2-propyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-3-10-12-9-5-4-7(14(16)17)6-8(9)11(15)13-10/h4-6H,2-3H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVKIDNFZIWZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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